(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid
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Overview
Description
(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of two fluorine atoms and two methoxy groups on a phenyl ring, along with a boronic acid functional group. Its unique structure makes it a valuable building block in the synthesis of various organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3,4-difluoro-2,6-dimethoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- 3,4-Difluorophenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
- 3,4-Dimethoxyphenylboronic acid
Comparison: (3,4-Difluoro-2,6-dimethoxyphenyl)boronic acid is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to 3,4-difluorophenylboronic acid, the additional methoxy groups can enhance solubility and stability. In contrast, 2,6-dimethoxyphenylboronic acid lacks the fluorine atoms, which can affect its electronic properties and reactivity .
Properties
CAS No. |
309977-95-5 |
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Molecular Formula |
C8H9BF2O4 |
Molecular Weight |
217.96 g/mol |
IUPAC Name |
(3,4-difluoro-2,6-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BF2O4/c1-14-5-3-4(10)7(11)8(15-2)6(5)9(12)13/h3,12-13H,1-2H3 |
InChI Key |
YBXHEICFOKYYMU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1OC)F)F)OC)(O)O |
Origin of Product |
United States |
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